3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of the piperazine ring in the structure enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine moiety into the triazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in biological studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, modulating their activity. The triazole ring can inhibit certain enzymes, leading to its antibacterial and antifungal effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives with piperazine moieties. Some examples are:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also exhibits antibacterial activity and is synthesized using a similar multi-step process.
Cetirizine ethyl ester dihydrochloride: Although structurally different, it contains a piperazine ring and is used in pharmaceuticals for its antihistamine properties.
The uniqueness of 3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione lies in its specific combination of the triazole and piperazine rings, which confer distinct biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5S/c20-16-8-4-5-9-17(16)24-12-10-23(11-13-24)14-18-21-22-19(26)25(18)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQRYEZPJZCYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NNC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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